8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Description
8-(7,8-Dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a nitrogen-rich heterocyclic compound combining a triazolopyrazine core with a dihydronaphthyridine moiety. This structural hybrid is of significant interest in medicinal chemistry due to the pharmacological versatility of triazolopyrazines and the bioactivity of naphthyridine derivatives. Triazolopyrazines are known for their broad biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The dihydronaphthyridine group may enhance binding to kinase targets or DNA, as seen in related compounds .
Properties
Molecular Formula |
C13H13N7 |
|---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C13H13N7/c14-13-17-12-11(16-5-7-20(12)18-13)19-6-3-10-9(8-19)2-1-4-15-10/h1-2,4-5,7H,3,6,8H2,(H2,14,18) |
InChI Key |
FKEMLAZBFNSXPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=CC=C2)C3=NC=CN4C3=NC(=N4)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound typically involves:
- Construction of the 7,8-dihydro-1,6-naphthyridine core.
- Formation of thetriazolo[1,5-a]pyrazine ring fused system.
- Functional group manipulations including amination and protection/deprotection steps.
- Use of condensation reactions between amines and sulfone derivatives.
- Oxidation steps to convert sulfides to sulfones.
- Final deprotection to yield the target amine compound.
Stepwise Preparation Methods
Formation of the Triazolo-Pyrazine Core and Substituted Naphthyridine
Starting Materials : The synthesis begins with a ketone intermediate of the 7,8-dihydro-1,6-naphthyridine derivative and an intermediate sulfone derivative bearing a carbamate protecting group (e.g., tert-butoxycarbonyl) on the amine functionality.
Condensation Reaction : The ketone is reacted with the sulfone intermediate in the presence of a strong base such as potassium tert-butoxide. This reaction is carried out in polar aprotic solvents like tetrahydrofuran, 1,4-dioxane, or dimethyl sulfoxide at temperatures ranging from 0°C to 80°C. This step forms a key carbon-nitrogen bond linking the naphthyridine and triazolo-pyrazine moieties.
Amidination : An amidine hydrohalide salt is condensed with the sulfone intermediate under basic conditions (e.g., sodium hydride or metal carbonate bases) in solvents such as toluene or dimethylformamide at sub-ambient to moderate temperatures (-20°C to 50°C).
Protecting Group Strategies and Deprotection
The amino group on the triazolo-pyrazine ring is often protected with carbamate groups such as tert-butoxycarbonyl (Boc), methoxycarbonyl, ethoxycarbonyl, or benzyloxycarbonyl during intermediate steps to prevent unwanted side reactions.
Deprotection : Removal of the protecting group is achieved by treatment with acids such as trifluoroacetic acid or hydrochloric acid in solvents like dichloromethane, chloroform, or 1,4-dioxane. This reaction is performed at temperatures from -20°C to 80°C to yield the free amine compound.
Oxidation of Sulfide to Sulfone
- Sulfide intermediates are oxidized to the corresponding sulfone derivatives using oxidizing agents such as peroxides, peracids, or oxone. The oxidation is conducted in solvents like dichloromethane, chloroform, tetrahydrofuran, or dimethylformamide at temperatures ranging from 0°C to the solvent’s boiling point.
Synthesis of Sulfone Intermediates
- Sulfone intermediates are prepared by sequential addition of carbon disulfide and alkyl halides (e.g., methyl iodide) to carbamate-protected amine intermediates in the presence of bases such as potassium carbonate. This reaction is typically carried out in dimethylformamide at 0°C to 50°C.
Coupling and Cyclization
- The final ring closure to form the fused triazolo-pyrazine system is achieved by cyclization under dehydrative conditions, often after amide coupling reactions mediated by peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation of ketone & sulfone intermediate | Potassium tert-butoxide, polar aprotic solvent (THF, 1,4-dioxane, DMSO) | THF, 1,4-dioxane, DMSO | 0°C to 80°C | Not specified | Forms key C-N bond linking heterocycles |
| Amidination | Amidine hydrohalide salt, sodium hydride or metal carbonate base | Toluene, DMF | -20°C to 50°C | Not specified | Prepares amidine intermediate |
| Sulfide oxidation | Peroxide, peracid, or oxone | DCM, chloroform, THF, DMF | 0°C to reflux | Not specified | Converts sulfide to sulfone |
| Protecting group removal | Trifluoroacetic acid or hydrochloric acid | DCM, chloroform, 1,4-dioxane | -20°C to 80°C | Not specified | Yields free amine |
| Sulfone intermediate synthesis | Carbon disulfide, alkyl halide (e.g., methyl iodide), potassium carbonate | DMF | 0°C to 50°C | Not specified | Generates sulfone intermediates |
| Amide coupling and cyclization | HATU, Hunig’s base | DMF, MeCN | 0°C to room temperature | Up to 52% over two steps | Final product formation step |
Research Findings and Optimization Notes
The protecting groups are critical for controlling regioselectivity and preventing side reactions during multi-step synthesis.
The choice of base and solvent strongly influences reaction efficiency, with potassium tert-butoxide and polar aprotic solvents providing optimal conditions for condensation.
Oxidation steps require careful temperature control to avoid over-oxidation or decomposition.
Amide coupling reagents such as HATU facilitate high-yielding formation of amide bonds necessary for subsequent cyclization.
Deprotection under mild acidic conditions ensures the integrity of the sensitive heterocyclic framework.
Summary Table of Key Intermediates and Their Roles
| Intermediate Code | Description | Role in Synthesis |
|---|---|---|
| Compound of formula (XII) | Carbamate-protected amine sulfone intermediate | Precursor for deprotection to free amine |
| Compound of formula (II) | Sulfone intermediate with protecting group | Subject to deprotection and oxidation |
| Compound of formula (IV) | Sulfide intermediate post-amidination | Oxidized to sulfone intermediate |
| Compound of formula (V) | Alkylated carbon disulfide derivative | Precursor for sulfone intermediate synthesis |
| Compound of formula (XXIII) | Amidine hydrohalide salt | Provides amidine moiety for condensation |
Chemical Reactions Analysis
Types of Reactions
8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in organic solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in different applications .
Scientific Research Applications
8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to the inhibition of enzymatic activity or the alteration of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Research Findings
(c) Physicochemical Properties
- Solubility : The dihydronaphthyridine moiety may reduce aqueous solubility compared to smaller substituents (e.g., chlorine or methoxy groups), impacting bioavailability .
- Binding Affinity : The extended aromatic system in the target compound could improve binding to hydrophobic enzyme pockets relative to unsubstituted triazolopyrazines .
Contradictions and Limitations
- Activity Discrepancies : While triazolopyrimidines show herbicidal activity, triazolopyrazines with similar cores are prioritized for medicinal uses, indicating structure-activity relationships (SAR) are highly substituent-dependent .
- Data Gaps : Pharmacokinetic data (e.g., IC50 values, toxicity) for the target compound are absent in the provided evidence, limiting direct comparisons with well-studied analogs like 6-bromo-triazolopyrazin-2-amine .
Biological Activity
The compound 8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine represents a novel structure with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure that includes a naphthyridine moiety and a triazolo-pyrazine framework. This structural diversity is believed to contribute to its unique biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses activity against various pathogens, including Cryptosporidium parvum, with an effective concentration (EC50) of approximately 0.17 μM in vitro. This suggests potential as an anti-parasitic agent .
- GABA Receptor Modulation : The compound has been identified as a modulator of the GABA_A receptor, specifically targeting the α5 subtype. This modulation is crucial for neuropharmacological applications, potentially aiding in conditions such as anxiety and cognitive dysfunction .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound is influenced by its structural components. A series of analogs were synthesized to explore the SAR:
| Compound | Structure | EC50 (μM) | Comments |
|---|---|---|---|
| 1 | Triazolopyridazine derivative | 0.17 | Most potent against C. parvum |
| 2 | Naphthyridine analog | 2.1 | Modest potency; cardiotoxicity concerns |
| 3 | Basic pKa < 5 | Varies | Lower affinity for hERG channel |
These findings highlight the importance of specific functional groups in enhancing potency and reducing side effects .
Case Studies
A notable study involved testing the compound's efficacy in animal models. In vivo experiments demonstrated significant reductions in C. parvum infection rates in gnotobiotic piglets and dairy calves when treated with the compound . These results support its potential as a therapeutic agent in veterinary medicine.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Pathogen Growth : The compound disrupts critical metabolic pathways in Cryptosporidium, leading to reduced viability and replication.
- GABA_A Receptor Interaction : By selectively modulating GABA_A receptors, particularly the α5 subtype, it may influence neurotransmitter release and neuronal excitability .
- Cardiotoxicity Risk Assessment : While promising, caution is warranted due to observed interactions with the hERG potassium channel at higher concentrations, which could pose risks for cardiac health .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
